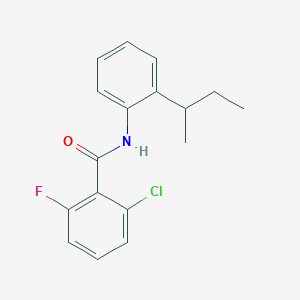
N-(2-sec-butylphenyl)-2-chloro-6-fluorobenzamide
Overview
Description
N-(2-sec-butylphenyl)-2-chloro-6-fluorobenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is commonly referred to as BAY 59-3074 and is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, metabolic disorders, and drug addiction.
Mechanism of Action
BAY 59-3074 is a selective antagonist of the cannabinoid receptor CB1. CB1 receptors are widely distributed throughout the brain and are involved in the regulation of various physiological processes such as appetite, pain, and mood. BAY 59-3074 binds to CB1 receptors and blocks their activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, energy homeostasis, and drug addiction.
Biochemical and Physiological Effects:
BAY 59-3074 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, BAY 59-3074 has been shown to reduce the rewarding effects of drugs such as cocaine and heroin in animal models of addiction. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAY 59-3074 is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without interfering with other physiological processes. Another advantage is its potency, which allows for the use of lower doses and reduces the risk of off-target effects.
One of the limitations of BAY 59-3074 is its poor solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods. Another limitation is its potential for off-target effects, particularly at higher doses.
Future Directions
There are several future directions for research on BAY 59-3074. One area of interest is its potential therapeutic applications in obesity and metabolic disorders. Further studies are needed to determine the optimal dosing and administration strategies for these conditions.
Another area of interest is its potential use in the treatment of drug addiction. Studies have shown promising results in animal models of addiction, but further studies are needed to determine its efficacy in humans.
Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of BAY 59-3074. This will help to optimize its use in preclinical and clinical studies and may lead to the development of more effective and selective CB1 receptor antagonists.
Scientific Research Applications
BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of obesity and metabolic disorders. Studies have shown that BAY 59-3074 can reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research has been in the field of drug addiction. BAY 59-3074 has been shown to reduce the rewarding effects of drugs such as cocaine and heroin in animal models of addiction. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-3-11(2)12-7-4-5-10-15(12)20-17(21)16-13(18)8-6-9-14(16)19/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMFQQVONUCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenylprolinamide](/img/structure/B4693944.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B4693953.png)
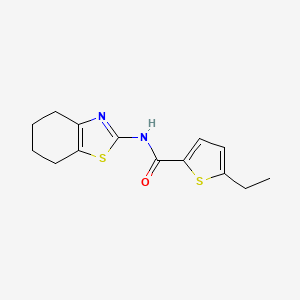
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide](/img/structure/B4693956.png)
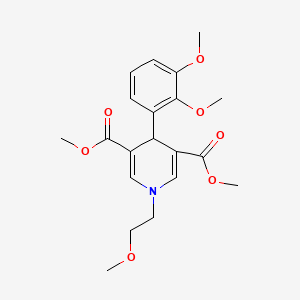
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4693966.png)
![ethyl (2-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4693974.png)
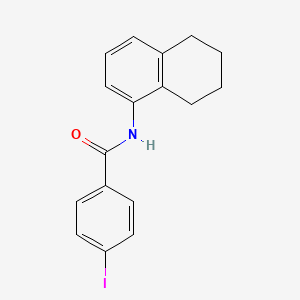
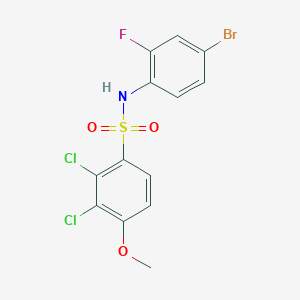

![2-(3,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4693991.png)

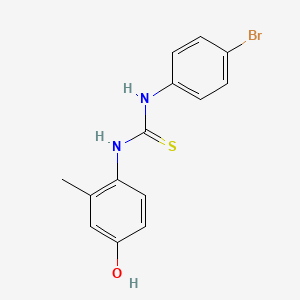
![2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4694027.png)